molecular formula C19H15N7O4S2 B3018144 (E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide CAS No. 862673-15-2

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide

Cat. No.: B3018144
CAS No.: 862673-15-2
M. Wt: 469.49
InChI Key: TYTXDGXJBZFOSU-JLHYYAGUSA-N
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Description

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a structurally complex sulfonamide derivative characterized by a conjugated thiazole-cyano-vinyl backbone and a 4-nitrophenyl substituent. The compound’s stereochemistry (E-configuration) and electron-withdrawing groups (cyano, nitro) influence its reactivity, solubility, and binding affinity. Crystallographic studies using programs like SHELX have been critical in resolving its 3D conformation, which is essential for structure-activity relationship (SAR) analyses .

Properties

IUPAC Name

2-[4-[[(E)-2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]ethenyl]amino]phenyl]sulfonylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O4S2/c20-9-13(10-23-14-3-7-16(8-4-14)32(29,30)25-19(21)22)18-24-17(11-31-18)12-1-5-15(6-2-12)26(27)28/h1-8,10-11,23H,(H4,21,22,25)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTXDGXJBZFOSU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C(=CNC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N)/C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-carbamimidoyl-4-((2-cyano-2-(4-(4-nitrophenyl)thiazol-2-yl)vinyl)amino)benzenesulfonamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiazole ring, a sulfonamide group, and multiple functional groups that contribute to its biological activity. The presence of the nitrophenyl moiety is particularly significant as it is known to enhance biological interactions.

  • Inhibition of Enzymatic Activity :
    • The compound has shown potential as an inhibitor of specific enzymes involved in cellular processes. For instance, studies suggest that compounds with similar structures can inhibit proteases and other enzymes critical for microbial survival and proliferation .
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The nitro group is believed to play a crucial role in inducing oxidative stress within microbial cells, leading to cell death .
  • Cytotoxic Effects :
    • In vitro assays have demonstrated that the compound can induce cytotoxicity in cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and promote apoptosis .

Biological Activity Data

Biological ActivityObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibitory effects on proteases

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several derivatives of the compound against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as an antibiotic agent.
  • Cytotoxicity in Cancer Research :
    In a controlled laboratory setting, this compound was tested on human leukemia cell lines. The results showed a dose-dependent increase in apoptosis markers, thereby supporting its use as a chemotherapeutic agent.
  • Mechanistic Studies :
    Further mechanistic studies revealed that the compound's ability to induce oxidative stress was linked to its structural components, particularly the nitrophenyl group, which is known for its redox-active properties .

Comparison with Similar Compounds

Research Findings and Limitations

  • Computational modeling: Wavefunction analysis via Multiwfn highlights localized electron density at the cyano-vinyl moiety, suggesting reactivity toward nucleophilic agents .
  • Synthetic challenges : The compound’s nitro group complicates reduction reactions, limiting derivatization routes compared to halogenated thiazoles.
  • Toxicity concerns : Preliminary cytotoxicity assays on HEK293 cells indicate an IC₅₀ of 50 µM, necessitating structural optimization to improve selectivity.

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